molecular formula C8H10N2O B1666796 Benzylurea CAS No. 538-32-9

Benzylurea

Cat. No.: B1666796
CAS No.: 538-32-9
M. Wt: 150.18 g/mol
InChI Key: RJNJWHFSKNJCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylurea: is an organic compound with the molecular formula C₈H₁₀N₂O . It is a derivative of urea where one of the hydrogen atoms is replaced by a benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing benzylurea involves the nucleophilic addition of benzylamine to isocyanates.

    Reaction with Carbamoyl Chlorides: Another method involves the reaction of benzylamine with carbamoyl chlorides.

Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes mentioned above but on a larger scale. The reactions are optimized for high yield and purity, and the processes are designed to be resource-efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as halides.

Major Products:

Scientific Research Applications

Benzylurea has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzoylurea: Benzoylurea compounds are similar to benzylurea but have a benzoyl group instead of a benzyl group.

    Phenylurea: Phenylurea compounds have a phenyl group attached to the urea moiety and are used in various agricultural applications.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in multiple fields, from synthetic chemistry to biological research .

Properties

IUPAC Name

benzylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNJWHFSKNJCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202078
Record name Benzylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-32-9
Record name Benzylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K14I09J76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Allyl urea 1 (195.2 mg, 0.09 mmol) was dissolved in 6.0 mL of DMF and cooled to 0° C. This was followed by the addition of NaH (54 mg, 1.0 mmol). The glycidyl tosylate (410 mg, mmol) was then added as a solid. The reaction was stirred for 4 hours at 25° C. and then quenched by the addition of 4 mL of saturated aqueous sodium bicarbonate. The reaction was then extracted by 10 mL of Et2O. The organic layer was then washed by 10 mL of saturated aqueous sodium bicarbonate and 2×10 mL of saturated brine. The combined organic portions were then dried over MgSO4, filtered and concentrated in vacuo to provide the desired epoxide 2 (180 mg, 73% yield). The epoxide was then used without further purification. ##STR337##
Name
Allyl urea
Quantity
195.2 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
54 mg
Type
reactant
Reaction Step Two
Quantity
410 mg
Type
reactant
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

Silyl lactam 1 was dissolved in dry THF (6 mL) and cooled to -78° C. To this solution was then added LDA and the reaction was stirred for 30 minutes at -78° C. after which time benzyl bromide was added via syringe. The reaction was stirred at -78° C. until reaction was complete (1.5 hours, TLC (1:9, ether:CH2Cl2) Rf (st mat.)=0.29. Rf(silyl-prod)=0.62. Rf(BzBr)=0.79). The reaction was then quenched at -78° C. with 6 uL water and then TBAF (1M in THF was added and the reaction was warmed to room temperature and stirred for 3 hours (TLC (1:9, ether:CH2Cl2) Rf(prod)=0.28). The reaction was partition betweem H2O/EtOAc and the organic layer was washed with with water and brine, dried (MgSO4) and filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (10% ether/CH2Cl2) to yield benzyl product 2 (71 mg, 48%).
Name
Silyl lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Rf(BzBr)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
48%

Synthesis routes and methods III

Procedure details

To tert-butyl 5-(2-(3-(3-benzylureido)phenyl)quinazolin-4-ylamino)-1H-indazole-1-carboxylate (30 mg, 0.051 mmol) was added a solution of 1:1 TFA:CH2Cl2 (2 mL) and stirred at RT for 2 h. The reaction mixture was concentrated in vacuo and left under high vacuum for several hours. The crude product was triturated with ethyl ether to afford 14344-(1H-indazol-5-ylamino)quinazolin-2-yl)phenyl)-3-benzylurea. (25 mg, 100%)
Name
tert-butyl 5-(2-(3-(3-benzylureido)phenyl)quinazolin-4-ylamino)-1H-indazole-1-carboxylate
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The compound obtained in Example 190, (1) (87 mg) was dissolved in toluene (2 ml), and benzyl isocyanate (14 μl) was added to the solution. 1,4-Diazabicyclo-[2,2,2]octane (4.7 μl) was added to the mixture under ice cooling, and the resulting mixture was warmed to room temperature and stirred for 2 hours. Ethyl acetate and saturated aqueous sodium hydrogencarbonate were added to the reaction mixture, the layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by preparative thin layer chromatography (chloroform:methanol:28% aqueous ammonia=20:1:0.1) to obtain a benzylurea compound (62 mg). (2) By using the compound obtained in (1) mentioned above (62 mg) as a starting material, a deprotected compound (55 mg) was obtained in the same manner as that of Example 2, (2). (3) By using the compound obtained in (2) mentioned above (55 mg) as a starting material, the compound shown in Table 5 (20 mg) was obtained in the same manner as that of Example 11.
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
14 μL
Type
reactant
Reaction Step Two
Quantity
4.7 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzylurea
Reactant of Route 2
Reactant of Route 2
Benzylurea
Reactant of Route 3
Reactant of Route 3
Benzylurea
Reactant of Route 4
Benzylurea
Reactant of Route 5
Benzylurea
Reactant of Route 6
Reactant of Route 6
Benzylurea
Customer
Q & A

Q1: What is the molecular formula and weight of benzylurea?

A1: this compound has the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier-Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC) to characterize this compound. These methods provide information about the compound's structure, functional groups, and thermal properties. []

Q3: Are there any studies on the rotational barrier around the C-N bond in this compound?

A3: Yes, NMR studies have investigated the rotational barrier of the NH2 group in this compound. The presence of anionic hydrogen-bond acceptors, like benzoate and iodide, in acetonitrile solution, slightly increases the rotational barrier (ΔG). This suggests weak interactions between the NH bond and these anions. []

Q4: What are the common synthetic routes to this compound?

A4: this compound can be synthesized through various methods, including:

  • Nucleophilic Substitution: Reacting benzylamine with potassium cyanate in an acidic aqueous solution. []
  • Modified Schotten-Baumann Reaction: Reacting this compound with benzoyl chloride or substituted benzoyl chlorides. []
  • Copper-Catalyzed Carboamination: A three-component coupling reaction involving styrenes, potassium alkyltrifluoroborates, and this compound. []

Q5: Can this compound be directly oxidized to benzoylurea?

A5: Yes, this compound can be directly oxidized to benzoylurea using silver(I) nitrate and copper(II) sulfate pentahydrate as catalysts in the presence of ammonium persulfate and potassium fluoride in water at room temperature. [, ]

Q6: How does the position of a chlorine substituent on benzoyl chloride affect the yield of substituted this compound derivatives?

A6: Research indicates that the position of the chlorine substituent on the benzoyl chloride significantly influences the yield of the final substituted this compound. The closer the substituent is to the carbonyl group of benzoyl chloride, the lower the yield of the corresponding this compound derivative. This is attributed to the substituent's influence on the electrophilic force of the carbonyl group. []

Q7: What are the potential applications of this compound derivatives in medicinal chemistry?

A7: this compound derivatives exhibit a range of biological activities, making them promising candidates for drug development. Some key areas of interest include:

  • Vasopressin V2 Receptor Agonists: this compound derivatives have shown potent agonist activity at the vasopressin V2 receptor, suggesting their potential as non-peptidic alternatives to desmopressin for treating diseases requiring reduced urine output. []
  • Anticancer Agents: Research suggests that substituted this compound compounds could act as prospective anticancer agents by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. [, ]
  • Mycobacterium tuberculosis Inhibitors: Certain this compound derivatives have demonstrated inhibitory activity against Mycobacterium tuberculosis Inosine-5'-monophosphate dehydrogenase (IMPDH), highlighting their potential as novel anti-tubercular agents. []
  • Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: this compound derivatives have been explored as potential GSK-3 inhibitors, offering potential therapeutic applications in various diseases. []

Q8: How do structural modifications of this compound affect its biological activity?

A8: The structure-activity relationship (SAR) of this compound derivatives has been extensively studied. For instance, in the development of vasopressin V2 receptor agonists, modifications to the benzyl group improved potency, while changes to the urea end group enhanced solubility and oral efficacy. [] Similarly, for Mycobacterium tuberculosis IMPDH inhibitors, the cyclohexyl, piperazine, and isoquinoline rings were found crucial for activity. []

Q9: Are there any known examples of this compound derivatives being used as fungicides?

A9: Yes, Pencycuron (1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) is a fungicide effective against Rhizoctonia solani, which causes diseases like rice sheath blight and potato black scurf. Its activity stems from the specific substitution pattern on the this compound scaffold. []

Q10: How does benzyl isothiocyanate (BITC), a related compound, interact with cytochrome P450 enzymes?

A10: BITC acts as a mechanism-based inactivator of certain cytochrome P450 (P450) enzymes, which are crucial for metabolizing drugs and xenobiotics. This interaction could contribute to the chemopreventive effects attributed to BITC. [] Interestingly, BITC metabolism can lead to the formation of N,N'-di-benzylurea as a minor metabolite. []

Q11: Are there any applications of this compound in material science?

A11: Yes, this compound can be incorporated into polymers to enhance specific properties. For example, N-benzyl-polyoxyalkylene-polyamines containing this compound groups have been used in the production of elastic moldings. These moldings demonstrate improved stretchability and tensile breaking strength. []

Q12: Can this compound derivatives be used as ligands in metal complexes?

A12: Yes, this compound derivatives can act as ligands in metal complexes. Notably, 4-benzylurea-benzoic acid (BUBA) has been used as a ligand in a dinuclear nickel(II) complex relevant to the active site of the enzyme urease. This complex, [Sm(BUBA)3phen], showed good dispersion in polyurea–urethane (PUU) composites, leading to improved mechanical properties. []

Q13: Have computational methods been applied to study this compound derivatives?

A13: Yes, computational chemistry techniques are valuable tools for investigating this compound and its analogues. For example, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the relationship between the physicochemical properties of 1-benzoyl-3-benzylurea analogues and their anticancer activity, bioavailability, and toxicity. These models help predict the activity and properties of novel derivatives. []

Q14: Are there examples of crystallographic studies involving this compound derivatives?

A14: Yes, X-ray crystallography has been utilized to elucidate the binding mode of this compound-based inhibitors with enzymes. For instance, the crystal structure of a Leu492Ala mutant of Maize cytokinin oxidase/dehydrogenase complexed with the this compound inhibitor CPBU provided structural insights into their interaction. [] Similarly, the crystal structure of Factor VIIa complexed with 1-(1-aminoisoquinolin-6-yl)-3-benzylurea has also been determined. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.